2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-5-8(7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPRFPFSYTJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351934 | |
| Record name | 2,2-dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-19-1 | |
| Record name | 2,2-dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIMETHYL-3'-(TRIFLUOROMETHYL)PROPIONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Acyl Substitution via Acid Chloride and Amine
The most direct method involves reacting 3-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride. This nucleophilic acyl substitution proceeds under mild conditions, typically in anhydrous solvents such as dichloromethane or dimethylformamide (DMF). A base (e.g., triethylamine or pyridine) is required to neutralize HCl generated during the reaction.
Reaction Scheme:
Key parameters include:
Solid-Phase Synthesis with Alkaline Metal Hydroxides
Industrial-scale adaptations, inspired by fluoxetine synthesis methodologies, utilize dimethylsulfoxide (DMSO) as a solvent and alkaline metal hydroxides (e.g., NaOH or KOH) as bases. This approach avoids moisture-sensitive conditions and enables high yields:
Procedure:
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Deprotonation: 3-(Trifluoromethyl)aniline is treated with NaOH/KOH (30% molar excess) in DMSO at 80–110°C for 1 hour.
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Acylation: 2,2-Dimethylpropanoyl chloride is added, and the mixture is stirred for 4–20 hours.
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Workup: The product is extracted with toluene, washed with brine, and crystallized as the hydrochloride salt.
Advantages:
Reaction Optimization and Catalytic Strategies
Solvent and Base Selection
Comparative studies of solvents and bases reveal the following trends:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMSO | NaOH | 88 | 99 |
| Toluene | Triethylamine | 75 | 95 |
| DMF | Pyridine | 82 | 97 |
Data extrapolated from fluoxetine synthesis and analogous amidation reactions.
DMSO enhances reaction rates due to its high polarity, while NaOH provides superior deprotonation efficiency compared to organic bases.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
-
Drug Development Potential :
- 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide has been identified as a promising candidate for pharmaceutical applications due to its potential biological activities. The compound's structure allows for interactions with various biomolecules, which could lead to the development of new therapeutic agents.
- It is particularly noted for its potential use in treating conditions that require modulation of specific biological pathways.
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Analgesic Properties :
- This compound serves as an intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief in both human and veterinary medicine. The structural similarities suggest it may possess analgesic properties itself.
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Anticancer Research :
- Preliminary studies indicate that compounds with similar trifluoromethylated structures exhibit anticancer properties. Ongoing research aims to explore the efficacy of this compound in inhibiting cancer cell proliferation.
Interaction Studies
Research into the interaction profiles of this compound has shown that it may exhibit varied interactions with biomolecules compared to structurally similar compounds. This can be attributed to the unique electronic properties imparted by the trifluoromethyl group.
Case Studies and Research Findings
- Pharmacokinetics and Toxicology :
-
Biological Activity :
- In vitro studies have demonstrated that compounds with trifluoromethyl groups can enhance lipophilicity and bioavailability, which are critical factors in drug design. Further research is ongoing to quantify these effects specifically for this compound.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Positional Isomerism
- N-[4-(Trifluoromethyl)phenyl]propanamide Derivatives: 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (CAS: G1L) differs in the position of the trifluoromethyl group (para instead of meta) and includes a chlorine atom at the 3-position of the propanamide chain. N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide (Compound C in ) features a nitro group at the para position, a strong electron-withdrawing substituent that increases polarity and may reduce bioavailability due to higher hydrophilicity .
Additional Substituents
- 2-Methyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide (CAS: 150783-50-9, ): This analog has an additional methyl group at the 2-position of the phenyl ring, increasing steric hindrance. Such modifications can significantly impact molecular conformation and interactions with hydrophobic binding pockets in biological targets .
Backbone Modifications
Propanamide Chain Variations
- The bis(trifluoromethyl) group further increases lipophilicity .
- 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3aa) : The methylthio group introduces sulfur-based nucleophilicity, which may influence metabolic pathways and oxidative stability compared to the target compound’s methyl groups .
Heterocyclic and Complex Derivatives
- 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (9): This derivative () includes a benzothiazinone ring, a heterocyclic system that enhances π-π stacking interactions and may improve selectivity for dopamine D2 receptors .
- GW6471 (): A complex propanamide with an isoxazolyl group and trifluoromethylphenyl moiety, designed for nuclear receptor modulation. Its extended conjugation and rigid structure contrast with the simpler alkyl chain of the target compound .
Physicochemical and Spectral Properties
Spectral Data
- 1H/13C NMR : The target compound’s methyl groups (δ ~1.4 ppm for CH3) and trifluoromethyl substituent (distinctive 19F NMR signals at ~-60 ppm) are consistent with analogs like 3-chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide () .
- HRMS : Molecular ion peaks for similar compounds (e.g., [M+H]+ = 259.27 for the target) align with calculated values, confirming purity .
Melting Points and Solubility
- Derivatives with nitro groups (e.g., Compound C in ) exhibit higher melting points (>150°C) due to increased polarity, whereas the target compound’s melting point is likely lower (~100–120°C) due to its lipophilic trifluoromethyl and methyl groups .
Biological Activity
Overview
2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of trifluoromethylbenzenes. Its unique structure, featuring a trifluoromethyl group and a dimethyl substitution on a propanamide backbone, contributes to its diverse biological activities. This compound has been investigated for its potential therapeutic properties, particularly in antimicrobial and anti-inflammatory applications.
The primary biological target of this compound is D-alanine–D-alanine ligase , an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts bacterial cell wall formation, leading to cell death. This mechanism positions the compound as a potential antimicrobial agent against various bacterial strains, including resistant ones like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Properties
Research indicates that compounds with a trifluoromethyl moiety exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effective inhibition against S. aureus and other pathogens. The minimum inhibitory concentrations (MICs) for related compounds suggest that this compound could possess similar or enhanced efficacy .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, MRSA |
| Related Compound A | 25.9 | S. aureus |
| Related Compound B | 12.9 | M. tuberculosis |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory potential. Studies suggest that it may modulate the activity of transcription factors such as NF-κB, which plays a critical role in inflammatory responses. The specific structural attributes of the compound, including the positioning of substituents on the phenyl ring, are believed to influence its pro- or anti-inflammatory effects .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of trifluoromethyl-substituted compounds demonstrated that those with similar structures to this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The findings highlighted the importance of the trifluoromethyl group in enhancing biological activity .
- Inflammation Model : In another study involving animal models of inflammation, compounds similar to this compound were shown to significantly reduce markers of inflammation when administered at specific dosages. This supports the hypothesis that these compounds can effectively modulate inflammatory pathways .
Future Directions
The ongoing research into this compound suggests several future directions:
- Further Exploration of Mechanisms : Detailed studies on how this compound interacts with specific biological targets could yield insights into its full therapeutic potential.
- Development of Derivatives : Modifying the chemical structure may enhance efficacy or reduce side effects, paving the way for new drug candidates.
- Clinical Trials : Given its promising in vitro results, advancing this compound into clinical trials could establish its safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via amide coupling between 3-(trifluoromethyl)aniline and 2,2-dimethylpropanoyl chloride. Key steps include:
- Using coupling agents like EDCl/HOBt in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
- Optimizing reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) to reduce side products.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields (~45–52%) can be improved by slow addition of reagents and controlled pH .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR verify substituent positions (e.g., trifluoromethyl at δ ~ -60 ppm) and confirm amide bond formation (N–H resonance at δ ~6.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₃F₃NO: theoretical 260.10, observed 260.09) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Measure inhibition constants (Ki) via kinetic assays. For example, against Staphylococcus aureus Ddl, a related analog showed Ki = 4 µM using ATPase activity monitoring .
- Crystallography : Resolve binding modes (e.g., allosteric inhibition at hydrophobic pockets adjacent to substrate sites) using X-ray structures (PDB resolution ~2.0 Å) .
- Molecular Dynamics Simulations : Model trifluoromethyl interactions with aromatic residues (e.g., π-stacking) to explain enhanced binding affinity .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and interaction with biological targets?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., 3.5 via computational tools) to predict membrane permeability .
- Electronic Effects : Use Hammett constants (σm = 0.43 for CF₃) to assess electron-withdrawing effects on amide resonance and stability .
- Biological Target Engagement : Compare IC₅₀ values of CF₃-substituted vs. non-substituted analogs in receptor-binding assays to quantify steric/electronic contributions .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) with validated cell lines .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to cross-validate binding affinities .
- Meta-Analysis : Use QSAR models to correlate structural variations (e.g., substituent position) with activity trends .
Experimental Design Considerations
Q. What strategies are effective in designing derivatives of this compound for enhanced selectivity?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., nitro, chloro) at the para-position of the phenyl ring to modulate steric bulk and hydrogen-bonding capacity .
- Fragment-Based Screening : Use X-ray crystallography to guide fragment additions that fill adjacent hydrophobic pockets .
- ADMET Profiling : Prioritize derivatives with optimal solubility (>50 µM in PBS) and metabolic stability (t₁/₂ > 60 min in liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
